![molecular formula C7H13N B073980 cis-7-Azabicyclo[3.3.0]octane CAS No. 1468-87-7](/img/structure/B73980.png)
cis-7-Azabicyclo[3.3.0]octane
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Overview
Description
Cis-7-Azabicyclo[3.3.0]octane is a chemical compound with the CAS Number: 1468-87-7 and a molecular weight of 111.19 . Its IUPAC name is (3aR,6aS)-octahydrocyclopenta[c]pyrrole .
Synthesis Analysis
The synthesis of cis-7-Azabicyclo[3.3.0]octane involves several steps . The method takes 1,4-butenediol as a raw material and synthesizes the cis-7-Azabicyclo[3.3.0]octane through the steps of dehydration reaction, Diels-Alder reaction, epoxidation hydration reaction, dehydration reaction (esterification reaction and thermal cracking reaction), ozonization reaction, hydrogenation reaction, and ammoniation reaction .Molecular Structure Analysis
The molecular structure of cis-7-Azabicyclo[3.3.0]octane is represented by the linear formula C7H13N . The InChI code for this compound is 1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2/t6-,7+ .Physical And Chemical Properties Analysis
Cis-7-Azabicyclo[3.3.0]octane is a solid substance . It is stored at a temperature of 2-8°C . More detailed physical and chemical properties are not available in the retrieved data.Scientific Research Applications
Synthesis of Medicinal Compounds
Cis-7-Azabicyclo[3.3.0]octane is an important intermediate in the field of medicinal chemical synthesis . It can be used for synthesizing gliclazide after nitrosation and zinc powder reduction . Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent, has dual functions of reducing blood sugar and improving blood coagulation .
Chemical Research
This compound is often used in chemical research, particularly in the study of organic reactions . Its unique structure makes it a useful tool for studying reaction mechanisms and developing new synthetic methods .
Safety and Hazards
Cis-7-Azabicyclo[3.3.0]octane is classified as a dangerous substance . It has the hazard statement H225, indicating that it is highly flammable . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area . If inhaled or in contact with skin or eyes, specific first aid measures should be taken .
Future Directions
Cis-7-Azabicyclo[3.3.0]octane is an important intermediate in the field of medicine synthesis . It can be used for synthesizing gliclazide after nitrosation and zinc powder reduction . The method for synthesizing the cis-7-Azabicyclo[3.3.0]octane has the advantages of simple process, green route, less pollution in the reaction process, continuous operation in multiple steps, and high efficiency .
Mechanism of Action
Target of Action
It is known that this compound is an important intermediate in the field of medicinal chemical synthesis .
Biochemical Pathways
It is known that this compound can be used for synthesizing gliclazide after nitrosation and zinc powder reduction . Gliclazide is a second-generation sulfonylurea oral hypoglycemic agent, which has dual functions of reducing blood sugar and improving blood coagulation .
properties
IUPAC Name |
(3aS,6aR)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-2-6-4-8-5-7(6)3-1/h6-8H,1-5H2/t6-,7+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZHVXJZEHGSWQV-KNVOCYPGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCC2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNC[C@@H]2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-7-Azabicyclo[3.3.0]octane | |
CAS RN |
1468-87-7 |
Source
|
Record name | Cyclopenta[c]pyrrole, octahydro-, cis- (8CI) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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